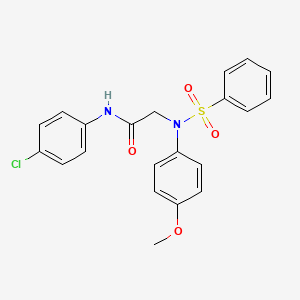
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide, also known as RO-3306, is a selective inhibitor of cyclin-dependent kinase 1 (CDK1). It is a small molecule that has been widely used in scientific research for its ability to arrest cells in the G2 phase of the cell cycle.
Mechanism of Action
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide selectively inhibits CDK1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to cell cycle arrest in the G2 phase.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M arrest in a variety of cell types, including cancer cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to enhance the efficacy of chemotherapy in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its selectivity for CDK1. This allows researchers to specifically investigate the role of CDK1 in cell cycle regulation without affecting other CDKs. However, one limitation is that this compound is not a reversible inhibitor, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide in scientific research. One area of interest is the development of more potent and selective CDK1 inhibitors. Another area of interest is the investigation of the role of CDK1 in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound may have potential in the development of new cancer therapies.
Synthesis Methods
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide involves the reaction of 6-chloroindole with cyclopentylacetylene followed by amination with dimethylamine and acetylation with acetic anhydride. The final product is obtained through recrystallization.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively used in scientific research as a tool to investigate the role of CDK1 in cell cycle regulation. It has been used to study the effects of CDK1 inhibition on mitotic spindle formation, DNA damage response, and apoptosis. It has also been used to investigate the role of CDK1 in the development of cancer and other diseases.
properties
IUPAC Name |
2-(6-chloroindol-1-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-12-6-5-11-7-8-18(14(11)9-12)10-15(19)17-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJOIOBPSPCJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)
![ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)

![1-(2-pyrimidinyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane bis(trifluoroacetate)](/img/structure/B6107897.png)

![3,4-dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6107910.png)
![4-tert-butyl-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B6107911.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6107915.png)
![2-chloro-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide](/img/structure/B6107923.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6107931.png)

![N-cyclopropyl-7-(difluoromethyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107942.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide](/img/structure/B6107965.png)
![(2-ethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6107966.png)